molecular formula C8H9F2N B6207783 4-ethyl-2,6-difluoroaniline CAS No. 1452007-17-8

4-ethyl-2,6-difluoroaniline

Cat. No.: B6207783
CAS No.: 1452007-17-8
M. Wt: 157.16 g/mol
InChI Key: CWOOIKWKZRRDKK-UHFFFAOYSA-N
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Description

4-Ethyl-2,6-difluoroaniline ( 1452007-17-8) is a fluorinated aniline derivative with the molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol . This compound serves as a versatile building block in organic synthesis and is recognized as a high-efficiency pharmaceutical intermediate and insecticide chemical . Its structure, featuring an aromatic ring substituted with an amine group, two fluorine atoms, and an ethyl group, makes it a valuable precursor for developing more complex molecules. Researchers utilize this and related difluoroaniline compounds in novel synthetic routes to create substances with specific biological activities . As a supplier for the research community, we provide this compound with a typical purity of 95% . This product is intended for research and laboratory use only. It is not approved for human or animal consumption, diagnostic use, or any form of personal utilization. Researchers should handle this material with care and refer to the supplied Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1452007-17-8

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

4-ethyl-2,6-difluoroaniline

InChI

InChI=1S/C8H9F2N/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3

InChI Key

CWOOIKWKZRRDKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)F)N)F

Purity

95

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 4 Ethyl 2,6 Difluoroaniline

Retrosynthetic Analysis and Key Precursors

The retrosynthetic analysis of 4-ethyl-2,6-difluoroaniline reveals two primary strategic approaches for its synthesis, each relying on different key precursors and bond formations.

Strategies Involving 2,6-Difluoroaniline (B139000) Derivatization

One major retrosynthetic strategy involves the direct functionalization of the readily available 2,6-difluoroaniline. This approach considers the introduction of the ethyl group at the C4 position as the key bond-forming step. A common method to achieve this is through Friedel-Crafts alkylation or related reactions. For instance, the reaction of 2,6-difluoroaniline with an ethylating agent like ethyl bromide in the presence of a suitable Lewis acid catalyst could theoretically install the ethyl group. However, controlling the regioselectivity to favor para-substitution over ortho-substitution can be a challenge.

Another derivatization strategy involves a multi-step sequence starting from 2,6-difluoroaniline. This can include halogenation at the 4-position, followed by a cross-coupling reaction to introduce the ethyl group. For example, bromination of 2,6-difluoroaniline can yield 4-bromo-2,6-difluoroaniline (B33399). iucr.orgchemicalbook.com This intermediate can then undergo a coupling reaction, such as a Suzuki or Negishi coupling, with an appropriate ethyl organometallic reagent to furnish the final product.

Approaches from Ethylated or Fluorinated Benzene (B151609) Derivatives

An alternative retrosynthetic approach begins with a benzene ring already possessing the ethyl and/or fluoro substituents. The key transformation in this strategy is the introduction of the amino group at the C1 position.

One such pathway starts from 1,3-difluoro-4-ethylbenzene. The introduction of the amino group can be achieved through nitration followed by reduction. The nitration of 1,3-difluoro-4-ethylbenzene would need to be regioselective to place the nitro group at the desired C1 position, ortho to one fluorine and para to the other. Subsequent reduction of the nitro group would then yield this compound.

Another starting point could be an ethylated aniline (B41778) that is subsequently fluorinated. However, direct fluorination of anilines can be challenging and may lead to a mixture of products. A more controlled approach might involve starting with a precursor like 4-ethylaniline (B1216643) and introducing the fluorine atoms through a multi-step process, which could involve diazotization and subsequent Schiemann reaction or related fluorination methods, though this is often less efficient.

Classical and Modern Synthetic Routes

The synthesis of this compound is practically achieved through multi-step sequences that often involve classical aromatic chemistry reactions like halogenation, nitration, and reduction. These routes are designed to control regioselectivity and achieve high yields of the desired product.

Multi-Step Approaches via Halogenation, Nitration, and Reduction

A prevalent and logical synthetic pathway to this compound involves a sequence of reactions starting from a substituted benzene precursor. This method allows for precise control over the placement of the functional groups.

Selective halogenation is a critical step in many synthetic routes towards substituted anilines. For precursors to this compound, the ability to selectively introduce a halogen at a specific position on the aromatic ring is paramount for subsequent functionalization.

For instance, the synthesis of 4-chloro-2,6-difluoroaniline (B1363511) has been achieved by reacting 2,6-difluoroaniline with sulfuryl chloride in acetic acid. fluoromart.com Similarly, bromination of 2-fluoroaniline (B146934) has been shown to be highly selective for the 4-position when conducted at low temperatures (-23°C to -34°C). google.com The use of copper(II) halides in ionic liquids provides a milder and more environmentally friendly method for the para-selective chlorination and bromination of unprotected anilines. beilstein-journals.org These selective halogenation methods can be applied to precursors of this compound to introduce a handle for further reactions, such as cross-coupling to introduce the ethyl group.

A patented process describes the chlorination of 1-chloro-3,5-difluorobenzene (B74746) to yield 4,6-difluoro-1,2,3-trichlorobenzene, which is then nitrated and reduced to provide 2,6-difluoroaniline. google.com This highlights the industrial application of selective halogenation in the synthesis of difluoroaniline derivatives.

Halogenation MethodSubstrateReagentConditionsSelectivityReference
Chlorination2,6-DifluoroanilineSulfuryl chlorideAcetic acid, reflux4-chloro fluoromart.com
Bromination2-FluoroanilineBrominating agent0° to -50° C4-bromo google.com
Chlorination/BrominationUnprotected anilinesCuCl₂ or CuBr₂Ionic liquidpara-selective beilstein-journals.org
Dichlorination1-Chloro-3,5-difluorobenzeneChlorineMetal halide catalyst2,6-dichloro google.com

Regioselective nitration is another cornerstone reaction in the synthesis of aromatic amines. The directing effects of the fluorine atoms and other substituents on the benzene ring play a crucial role in determining the position of the incoming nitro group.

The nitration of 1,2-difluorobenzene (B135520) has been shown to yield 4-nitro-1,2-difluorobenzene with high selectivity. google.com In the case of p-difluorobenzene, continuous flow nitration with fuming nitric acid can produce 2,5-difluoronitrobenzene (B1216864) in high yield. researchgate.net The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity. For example, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride (B1165640) favors the 2-nitro product, while using trifluoroacetic acid as the solvent directs the nitration to the 6-position. nih.gov

For a precursor like 1,3-difluorobenzene (B1663923), nitration would be expected to occur at the 4-position, directed by the two fluorine atoms. Subsequent ethylation at the 2-position of the resulting 2,6-difluoronitrobenzene, followed by reduction of the nitro group, could be a viable, though potentially challenging, route to this compound. A more common strategy involves the nitration of a pre-halogenated difluorobenzene derivative. For example, the nitration of 4,6-difluoro-1,2,3-trichlorobenzene occurs selectively at the position between the two fluorine atoms. google.com Subsequent reduction of the nitro group and hydrogenolysis of the chlorine atoms can then lead to 2,6-difluoroaniline. google.comgoogle.com

Aromatic CompoundNitrating Agent/ConditionsMajor ProductReference
1,2-DifluorobenzeneNitric acid, acid anhydride, aluminosilicate (B74896) catalyst4-Nitro-1,2-difluorobenzene google.com
p-DifluorobenzeneFuming nitric acid, continuous flow2,5-Difluoronitrobenzene researchgate.net
Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃ in acetic anhydrideNα-Trifluoroacetyl-2-nitro-L-tryptophan methyl ester nih.gov
Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃ in trifluoroacetic acidNα-Trifluoroacetyl-6-nitro-L-tryptophan methyl ester nih.gov
4,6-Difluoro-1,2,3-trichlorobenzeneNitric acid, sulfuric acid2,6-Difluoro-3,4,5-trichloronitrobenzene google.com
Catalytic Hydrogenation and Other Reduction Techniques

A prevalent and industrially viable method for synthesizing this compound is the reduction of its nitro precursor, 4-ethyl-2,6-difluoronitrobenzene. Catalytic hydrogenation is the most common technique, valued for its high efficiency and clean conversion.

Catalytic Hydrogenation: This process involves the reaction of the nitroaromatic compound with hydrogen gas under pressure in the presence of a metal catalyst. Palladium-on-carbon (Pd/C) is a frequently used catalyst for this transformation. semanticscholar.orggoogle.com The reaction is typically carried out in a solvent such as methanol, ethanol, or other alcohols. ajrconline.org The conditions for the hydrogenation of substituted difluoronitrobenzenes generally involve temperatures ranging from ambient to approximately 120°C and hydrogen pressures from atmospheric to around 20 bar. google.comgoogle.com A key challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation, the undesired removal of halogen atoms. However, studies on the hydrogenation of fluoronitrobenzenes, such as 2,4-difluoronitrobenzene, have shown that with appropriate catalysts like specialized platinum or Raney-type catalysts, dehalogenation can be minimized or avoided entirely. google.comingentaconnect.com

For the specific reduction of 4-ethyl-2,6-difluoronitrobenzene, conditions are analogous to those used for similar substrates. The nitro group is selectively reduced to an amine without affecting the fluorine atoms or the ethyl group.

Substrate (Example)CatalystSolventTemperature (°C)Pressure (bar)ProductYield (%)Reference
2,4-Difluoronitrobenzene5% Pt/C-9011.42,4-Difluoroaniline (B146603)>99 ingentaconnect.com
2,6-Dichloro-3,5-difluoronitrobenzenePd/CMethanol40-130-3,5-Difluoroaniline89 semanticscholar.orggoogle.com
3,5-Dichloro-2,6-difluoronitrobenzeneRaney-NiMethanol120~202,6-Difluoroaniline- ajrconline.org
4-FluoronitrobenzeneRaney-Ni (modified)Methanol60184-Fluoroaniline>99 google.com

Other Reduction Techniques: Besides catalytic hydrogenation, chemical reduction methods using reagents like iron in the presence of hydrochloric acid (Fe/HCl) or stannous chloride (SnCl₂) are classical methods for nitro group reduction. escholarship.org While effective, these methods often generate significant waste streams (e.g., iron oxide sludge) and are less favored in modern, greener industrial processes compared to catalytic routes. ingentaconnect.com

Amination Reactions in the Presence of Fluorine Substituents

An alternative synthetic strategy involves the introduction of the amino group onto a pre-existing 1-ethyl-2,6-difluorobenzene ring or a derivative thereof. This is typically achieved through amination of an aryl halide or a related compound with a suitable leaving group.

Copper-Catalyzed Amination (Ullmann-type Reaction): This classical method involves the reaction of an aryl halide with an ammonia (B1221849) source, such as concentrated ammonium (B1175870) hydroxide, in the presence of a copper catalyst. google.com For instance, 2,6-difluorochlorobenzene can be aminated under these conditions to produce 2,6-difluoroaniline. google.com This approach could be adapted for a substrate like 1-chloro-4-ethyl-2,6-difluorobenzene. The reaction typically requires elevated temperatures and a polar solvent. Modern variations of the Ullmann reaction may use copper(I) salts with specific ligands to facilitate the C-N bond formation under milder conditions. mdpi.commdpi.com

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): A more contemporary and versatile method is the palladium-catalyzed Buchwald-Hartwig amination. d-nb.infoacs.org This reaction couples an aryl halide or triflate with an amine source. To synthesize this compound, a precursor like 1-bromo-4-ethyl-2,6-difluorobenzene could be coupled with an ammonia equivalent or a protected amine, followed by deprotection. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, tBuXPhos), and a base (e.g., Cs₂CO₃, NaOt-Bu). beilstein-journals.orgrsc.org The choice of ligand is crucial for the reaction's success, especially with sterically hindered or electron-rich substrates. beilstein-journals.org

Fluorination Strategies for Anilines and Their Precursors

Synthesizing this compound can also be accomplished by introducing the fluorine atoms as a final or near-final step. This involves the fluorination of a suitable aniline precursor, such as 4-ethylaniline or its derivatives. The two main strategies are nucleophilic and electrophilic fluorination.

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, a fluoride (B91410) ion. For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

A plausible route would start from a precursor like 4-ethyl-2,6-dichloroaniline. However, the amino group is an electron-donating group (EDG), which deactivates the ring towards SNAr. To overcome this, the amino group can be converted into a strong EWG, such as a nitro group. Therefore, a more viable SNAr pathway would involve the fluorination of a substrate like 1,3-dichloro-5-ethyl-2-nitrobenzene or 2,4-dichloro-1-ethyl-3,5-dinitrobenzene. The reaction is typically performed with a fluoride source like potassium fluoride (KF) in a polar aprotic solvent (e.g., DMF, DMSO) at high temperatures. google.com After the fluorine atoms are installed, the nitro group(s) can be reduced to the desired aniline.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. wikipedia.orgjuniperpublishers.com

The synthesis of this compound via this route would likely start with 4-ethylaniline or a protected form, like N-acetyl-4-ethylaniline. The directing effects of the substituents are crucial for regioselectivity. The amino group (or acetamido group) is a powerful ortho-, para-director. The ethyl group is a weaker ortho-, para-director. In 4-ethylaniline, the positions ortho to the strongly activating amino group (positions 2 and 6) are highly favored for electrophilic attack. Therefore, direct fluorination of 4-ethylaniline or its N-protected derivative has the potential to yield the desired 2,6-difluoro product. However, controlling the reaction to prevent over-fluorination and ensure high selectivity can be challenging, and a mixture of isomers may be obtained. sci-hub.se

Fluorination TypePrecursor ExampleReagent(s)Key FeatureReference
Nucleophilic (SNAr) 2,4-DichloronitrobenzeneKF, Sulfone solventRequires electron-withdrawing group (e.g., -NO₂) activation. google.com
Electrophilic N-PivaloylanilidesPhI(OPiv)₂, HF-PyridineDirect C-H fluorination of electron-rich rings. Regioselectivity is key. sci-hub.se
Electrophilic Aryl Grignard ReagentsNFSIFluorination of pre-formed organometallic nucleophiles. juniperpublishers.com

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to the efficient and selective synthesis of this compound, underpinning nearly all modern synthetic methodologies. Palladium-catalyzed reactions, in particular, offer powerful tools for constructing the key carbon-carbon and carbon-nitrogen bonds of the target molecule.

Palladium-catalyzed cross-coupling reactions provide a modular approach to assembling this compound from simpler building blocks. These methods are renowned for their functional group tolerance and broad substrate scope. ingentaconnect.com

C-C Coupling (e.g., Suzuki-Miyaura Reaction): The ethyl group can be introduced onto a pre-functionalized difluoroaniline core using a Suzuki-Miyaura coupling. libretexts.org This would involve the reaction of a halo-difluoroaniline, such as 4-bromo-2,6-difluoroaniline, with an ethyl-boron reagent like ethylboronic acid or a derivative. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a precursor like Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a base. Studies on the Suzuki reaction of 4-bromoaniline (B143363) with various aryl boronic acids have shown excellent yields, suggesting this is a feasible route. researchgate.net

C-N Coupling (e.g., Buchwald-Hartwig Amination): As discussed in section 2.2.2, the Buchwald-Hartwig amination is a premier method for forming the C-N bond. d-nb.info In a convergent synthesis, a precursor such as 1-bromo-4-ethyl-2,6-difluorobenzene could be coupled with an ammonia surrogate or a primary amine that can be later deprotected. This reaction offers a direct path to installing the aniline functionality. The choice of palladium source, ligand, and base is critical and must be optimized for the specific substrates. beilstein-journals.orgrsc.org

Coupling TypeAryl Halide ExampleCoupling PartnerCatalyst/Ligand (Example)Base (Example)Product TypeReference
Suzuki (C-C) 4-BromoanilinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃4-Aminobiphenyl researchgate.net
Suzuki (C-C) 2,6-Dibromoaniline4-Methylphenyl boronic acidPd(OAc)₂ (ligand-free)K₂CO₃2,6-Bis(4-methylphenyl)aniline researchgate.net
Buchwald-Hartwig (C-N) 4-BromotolueneMorpholine[Pd-XPhos]₂[BF₄]₂NaOt-Bu4-Morpholinotoluene rsc.org
Buchwald-Hartwig (C-N) 1-Bromo-4-[¹⁸F]fluorobenzenePiperazinePd₂(dba)₃ / P(o-Tol)₃-N-([¹⁸F]Fluorophenyl)piperazine mdpi.com

Photoinduced and Organocatalytic Syntheses

Modern synthetic chemistry increasingly leverages light as a sustainable and efficient energy source to drive chemical transformations. Photoinduced and organocatalytic methods offer mild and often highly selective pathways for the formation of complex molecules, representing a significant advancement over traditional, more energy-intensive techniques.

Photoinduced Synthesis: The synthesis of substituted anilines can be achieved through photoinduced processes, often involving the formation of an electron donor-acceptor (EDA) complex. smolecule.comacs.org In a general approach applicable to the synthesis of difluoroalkyl anilines, an aniline derivative can react with a suitable alkylating agent under visible light irradiation. acs.org For the synthesis of this compound, a plausible, though not explicitly documented, pathway could involve the photo-activated reaction of a pre-functionalized 2,6-difluoroaniline derivative.

More established is the photoinduced difluoroalkylation of anilines, which provides insight into the reactivity of the aniline core. smolecule.comacs.org These reactions can be transition-metal-free and proceed under mild conditions. rsc.org One method utilizes an organic photocatalyst, such as Eosin Y, which, upon excitation by visible light, initiates the reaction via an oxidative quenching cycle. smolecule.com An alternative strategy relies on the formation of an EDA complex between the aniline and a fluoroalkylating agent, which can be directly excited by light to form the desired product. smolecule.comacs.org The choice of solvent and light source is critical for optimizing the yield. For instance, irradiation with a 427 nm Kessil lamp has been shown to be effective in certain difluoroalkylation reactions. smolecule.com

Organocatalytic Synthesis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful tool for synthesizing substituted anilines. In the context of photoinduced reactions, organic dyes like Eosin Y act as organophotocatalysts. smolecule.com Beyond photochemistry, organocatalysts can be employed in various other transformations. For example, the synthesis of substituted anilines can be achieved through gold-catalyzed domino reactions, where a cationic gold catalyst activates different alkynes sequentially for pyrrole (B145914) synthesis followed by a Diels-Alder reaction to construct the aniline ring. rsc.org

The following table, based on research into the photo-organocatalytic difluoroalkylation of various anilines, illustrates the influence of aniline substituents on reaction efficiency.

Table 1: Influence of Aniline Substituents on Photo-Organocatalytic Difluoroalkylation Yields (Illustrative Data) smolecule.com
Aniline SubstratePhotocatalyst SystemYield (%)
N,N-dimethylanilineEosin Y / 525 nm light75
4-Chloro-N,N-dimethylanilineEosin Y / 525 nm light52
N,N-dimethyl-4-(trifluoromethyl)anilineEosin Y / 525 nm light52
2,6-DimethylanilineEDA Complex / 427 nm light70
N,N-dimethylnaphthalen-1-amineEosin Y / 525 nm light61

Biocatalytic Transformations

Biocatalysis has emerged as a highly promising and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. While a specific biocatalytic route for this compound has not been detailed in the literature, existing research on aniline synthesis provides a strong foundation for potential enzymatic pathways.

A plausible biocatalytic approach would be the enzymatic reduction of a suitable nitroaromatic precursor, such as 1-ethyl-3,5-difluoro-4-nitrobenzene. The use of nitroreductase (NR) enzymes for the conversion of nitroarenes to anilines is a field of growing interest. acs.org These enzymes offer a green alternative to traditional methods that often rely on heavy metal catalysts and harsh conditions. acs.org Engineered nitroreductases have shown broad substrate scope, suggesting that a catalyst could be developed for the specific target molecule. acs.org The process often involves a co-catalyst and a cofactor recycling system, such as a glucose dehydrogenase (GDH) for NADPH regeneration. acs.org

Other enzymatic strategies have been explored for aniline functionalization. For example, EDDS (ethylenediamine-N,N'-disuccinic acid) lyase has been shown to catalyze the asymmetric addition of anilines to fumarate, demonstrating the potential for enzymatic C-N bond formation with aniline substrates. rug.nl Furthermore, enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used to synthesize quinoline (B57606) structures from substituted anilines, showcasing the versatility of biocatalysts in manipulating the aniline core. acs.org The development of microorganisms with engineered metabolic pathways for the de novo synthesis of aniline from simple carbon sources also represents a frontier in industrial biotechnology. google.comgoogle.com

Reaction Condition Optimization and Yield Enhancement

The efficiency of any synthetic process hinges on the careful optimization of reaction conditions. For the synthesis of this compound, factors such as solvent choice, temperature, pressure, and catalyst properties are critical for maximizing yield and selectivity while minimizing waste.

Solvent Effects and Reaction Kinetics

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction, particularly for nucleophilic aromatic substitution (SNAr) reactions, which are common in aniline synthesis. acs.orgresearchgate.net The reaction rates for SNAr with anionic nucleophiles are significantly faster in dipolar aprotic solvents (e.g., DMSO, DMF) compared to protic solvents (e.g., water, methanol). acs.org This is because protic solvents stabilize the nucleophile through hydrogen bonding, lowering its energy and increasing the activation barrier for the reaction. nih.gov In contrast, aprotic solvents solvate the nucleophile less effectively, leaving it more reactive. acs.org

Table 2: Illustrative Solvent Effects on the Activation Barrier for a Model SNAr Reaction acs.org
SolventSolvent TypeCalculated Activation Barrier (kcal/mol)
WaterProtic24.3
MethanolProtic25.8
AcetonitrileDipolar Aprotic17.1
DMSODipolar Aprotic16.8

Temperature and Pressure Influence on Selectivity and Conversion

Temperature and pressure are fundamental parameters for controlling reaction conversion and selectivity. In many syntheses, particularly catalytic hydrogenations of nitroaromatics to form anilines, there is a trade-off between reaction rate and selectivity. nih.govacs.org Increasing the reaction temperature generally leads to a higher rate of conversion of the starting material. researchgate.net However, elevated temperatures can also promote undesirable side reactions, such as over-hydrogenation of the aromatic ring or the formation of byproducts, which reduces the selectivity for the desired aniline. nih.govacs.orgukcatalysishub.co.uk For large-scale industrial processes, operating at elevated temperatures can be economically advantageous for heat recovery, making the development of catalysts that maintain high selectivity at these temperatures a key research goal. ukcatalysishub.co.ukacs.org

Pressure is another critical variable, especially in gas-phase reactions like hydrogenation. In the synthesis of anilines from nitrobenzenes, a sufficient partial pressure of hydrogen is required to drive the reaction forward. nih.gov

Table 3: Effect of Temperature on Nitrobenzene Conversion and Aniline Selectivity over a Pd/Al₂O₃ Catalyst (Illustrative Data) nih.gov
Temperature (°C)Nitrobenzene Conversion (%)Aniline Selectivity (%)
60>9997
100>9991
140>9980
180>9968

Catalyst Loading and Ligand Design for Improved Efficiency

In metal-catalyzed reactions, such as the cross-coupling methods often used to synthesize substituted anilines (e.g., Buchwald-Hartwig amination), the catalyst system's efficiency is paramount. mdpi.com Reducing catalyst loading is crucial for making processes more cost-effective and sustainable. This is often achieved through rational ligand design.

Ligands play a critical role in stabilizing the metal center and modulating its reactivity. For palladium-catalyzed C-N cross-coupling, bulky and electron-rich phosphine ligands, such as those from the CataCXium® family, have been developed. sigmaaldrich.com These ligands promote the formation of the active catalytic species and prevent deactivation pathways, enabling high turnover numbers (TON) and turnover frequencies (TOF) even at very low catalyst loadings (down to mol% or even ppm levels). sigmaaldrich.com The design of these ligands can be highly specific to the substrates; for instance, coupling ortho-substituted anilines may require a particular catalyst system to achieve high yields. nih.gov

Table 4: Impact of Catalyst System on the Yield of a Model Buchwald-Hartwig Amination Reaction (Aryl Chloride with Aniline) sigmaaldrich.com
Palladium PrecursorLigandCatalyst Loading (mol%)Yield (%)
Pd(OAc)₂(tBu)₂P(p-NMe₂)1.05
Pd(OAc)₂(tBu)₃P1.015
Pd(OAc)₂cataCXium® A0.598
Pd₂(dba)₃Phosphino-N-phenylindole0.1>99

Large-Scale Synthetic Considerations and Green Chemistry Principles

Transitioning a synthetic route from the laboratory to industrial-scale production requires careful consideration of safety, cost, efficiency, and environmental impact. For a specialty chemical like this compound, this involves optimizing the process to be both economically viable and sustainable.

Green Chemistry Principles: The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.org For aniline synthesis, several of these principles are particularly relevant:

Use of Renewable Feedstocks: A major goal is to replace petroleum-based starting materials with renewable biomass. Covestro has recently launched a pilot plant to produce aniline from industrial sugar, a significant step towards bio-based polyurethanes. covestro.comintelmarketresearch.com

Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents with safer alternatives or to conduct reactions under solvent-free conditions. univ-ouargla.dzijtsrd.com Water is an ideal green solvent, and biocatalytic reactions are often performed in aqueous media. acs.org

Design for Energy Efficiency: Synthetic methods that operate at ambient temperature and pressure are preferred to reduce energy consumption. univ-ouargla.dz The use of sunlight as an energy source for photocatalytic reactions is a prime example of this principle in action. rsc.orgrsc.org

Catalysis: The use of highly efficient and selective catalysts (including enzymes) is superior to stoichiometric reagents as it minimizes waste. acs.org Developing catalysts with high turnover numbers that can be easily recovered and reused is a key objective.

By integrating these principles, the large-scale synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Process Intensification and Continuous Flow Chemistry

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. A key enabling technology in this area is continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers significant advantages over traditional batch processing, particularly for the synthesis of fine chemicals like this compound.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved mass and heat transfer. researchgate.net For reactions involving hazardous reagents or unstable intermediates, such as diazotization reactions common in aniline synthesis, flow chemistry enhances safety by minimizing the volume of reactive material at any given time. researchgate.net Research on related compounds has demonstrated the potential of this technology. For instance, the conversion of 2,4-difluoroaniline to 1,3-difluorobenzene has been successfully achieved in a continuous-flow reactor with a total residence time of less than 40 minutes and a yield of 90%. researchgate.net Similarly, industrial production methods for related aniline derivatives are often optimized for large-scale production using continuous flow reactors and automated systems to ensure consistent quality and yield.

The benefits of applying continuous flow chemistry to the synthesis of substituted anilines are summarized in the table below.

FeatureAdvantage in Continuous Flow SynthesisSource(s)
Heat Transfer Superior temperature control, allowing for rapid heating or cooling and minimizing runaway reactions. researchgate.net
Mass Transfer Enhanced mixing and high surface-area-to-volume ratio lead to faster reaction rates. researchgate.net
Safety Small reactor volumes reduce the hazard potential of exothermic or unstable reactions. researchgate.netacs.org
Scalability Production can be scaled up by extending operational time ("scaling out") rather than redesigning large reactors. nih.gov
Productivity Reduced reaction times and integration of synthesis and purification steps lead to higher throughput. researchgate.net
Purity Precise control over conditions minimizes the formation of by-products. researchgate.netpatsnap.com

Atom Economy and Waste Minimization in Synthesis

A central goal of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk This concept is quantified by metrics such as Atom Economy (AE) and Process Mass Intensity (PMI). AE measures the efficiency of a reaction in converting reactant atoms to product atoms, while PMI provides a broader view by calculating the ratio of the total mass used in a process (raw materials, solvents, reagents) to the mass of the final product. whiterose.ac.uk

In the synthesis of this compound and related compounds, significant efforts are directed toward improving these metrics. Traditional multi-step syntheses can generate substantial waste, including solvents, spent catalysts, and by-products from protection/deprotection steps or side reactions. For example, the synthesis of 2,6-difluoroaniline can involve steps like chlorination, nitration, and reduction, which traditionally use stoichiometric reagents and can produce significant waste streams. google.com

Modern approaches focus on minimizing waste through several strategies:

Catalytic Processes: The use of catalytic hydrogenation, for example with palladium on carbon (Pd/C), is preferred over stoichiometric reducing agents. google.comgoogle.comgoogle.com Catalytic methods are inherently more atom-economical and reduce the waste generated.

Solvent Recycling: The development of processes that allow for the recovery and reuse of solvents significantly lowers the PMI. researchgate.net For instance, in one green production method for 2,6-difluoroaniline, the aqueous phase separated from steam distillation is directly reused, greatly reducing wastewater discharge. patsnap.com

Process Optimization: Continuous flow processes can reduce the E-factor (Environmental Factor, kg waste/kg product) by improving selectivity and minimizing the need for extensive purification steps. researchgate.net Patented methods for related intermediates specifically highlight high atom economy and the reduction of waste ("less three wastes") as key advantages. patsnap.com

The following table illustrates a hypothetical comparison between a traditional batch process and an optimized continuous flow process for aniline synthesis, based on principles found in the literature.

MetricTraditional Batch ProcessOptimized Continuous Flow ProcessSource(s) for Optimization Principles
Atom Economy Moderate (dependent on specific route)High (through improved selectivity) patsnap.com
Process Mass Intensity (PMI) High (>100)Low (<50) whiterose.ac.uk
Key Waste Streams Spent reagents, large solvent volumes, purification residuesReduced solvent use, recycled aqueous streams researchgate.netpatsnap.com
By-product Formation Higher due to less precise controlMinimized through precise temperature and stoichiometry control researchgate.netpatsnap.com

By focusing on these principles, the synthesis of this compound can be shifted towards more economically and environmentally favorable routes.

Development of Sustainable Synthetic Protocols

Key elements in the development of sustainable protocols for fluorinated anilines include:

Reaction Conditions: A patented "safe and green production method" for 2,6-difluoroaniline utilizes steam distillation concurrently with the reaction. patsnap.com This approach avoids the violent exothermic nature of the Hofmann degradation reaction and rapidly separates the product from the high-temperature system, which reduces impurity formation and enhances safety. patsnap.com The resulting product boasts a purity of over 99.9%. patsnap.com

Catalysis: The shift from stoichiometric reagents to catalytic systems is a cornerstone of sustainable chemistry. For example, the catalytic reduction of nitro groups or the hydrogenolysis of chloro-substituents using catalysts like palladium on carbon are common strategies in aniline synthesis. google.comgoogle.com These catalytic routes often operate under milder conditions and generate less inorganic waste compared to older methods.

The features of a sustainable synthetic protocol for anilines, based on modern research and patents, are outlined below.

FeatureDescriptionBenefitSource(s)
Integrated Process Combining reaction and separation (e.g., reactive distillation) into a single unit operation.Increased efficiency, reduced capital cost, enhanced safety. patsnap.com
Catalytic Reactions Employing catalytic hydrogenation or amination in place of stoichiometric reagents.Higher atom economy, reduced waste, milder conditions. google.comgoogle.com
Aqueous Phase Recycling Separating and reusing water from process streams.Drastically reduced wastewater discharge and lower fresh water consumption. patsnap.com
Hazard Mitigation Designing the process to control exothermic events and minimize handling of unstable intermediates.Improved process safety and reliability. acs.orgpatsnap.com

By adopting these advanced synthetic and engineering principles, the production of this compound can be aligned with the modern demands for safer, cleaner, and more cost-effective chemical manufacturing.

Chemical Reactivity and Derivatization of 4 Ethyl 2,6 Difluoroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The reactivity of the benzene (B151609) ring in 4-ethyl-2,6-difluoroaniline towards electrophiles is influenced by the existing substituents. The potent activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it. However, since the two ortho positions (C2 and C6) are already substituted with fluorine atoms, substitution is primarily directed to the para position (C4), which is occupied by the ethyl group, and the meta positions (C3 and C5) relative to the amino group.

Halogenation, such as bromination or chlorination, introduces halogen atoms onto the aromatic ring. For aniline (B41778) derivatives, these reactions are typically rapid. In the case of this compound, the directing effects of the substituents are crucial. The amino group strongly directs incoming electrophiles to the para position. However, this position is blocked by the ethyl group. The fluorine atoms also direct ortho- and para-. Consequently, electrophilic attack is sterically hindered at the positions adjacent to the fluorine atoms.

Research on similar 2,6-dihaloanilines has shown that halogenation often occurs at the position para to the amino group. For instance, the bromination of 2,6-dichloroaniline yields 4-bromo-2,6-dichloroaniline. researchgate.net By analogy, the most likely positions for halogenation on this compound would be the C3 and C5 positions, which are meta to the amino group but ortho to the ethyl group and meta to the fluorine atoms. The precise outcome would depend on the specific reaction conditions and the halogenating agent used.

Table 1: Predicted Regioselectivity of Halogenation on this compound

ReagentPredicted Major Product(s)Rationale
Br₂ / FeBr₃3-Bromo-4-ethyl-2,6-difluoroaniline and/or 3,5-Dibromo-4-ethyl-2,6-difluoroanilineThe amino group is a strong activator, but the para position is blocked. The positions meta to the -NH₂ group (C3 and C5) are the most likely sites for substitution.
Cl₂ / AlCl₃3-Chloro-4-ethyl-2,6-difluoroaniline and/or 3,5-Dichloro-4-ethyl-2,6-difluoroanilineSimilar to bromination, chlorination is expected to occur at the C3 and/or C5 positions due to the directing effects of the existing substituents.

This table is based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes.

Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. minia.edu.egmasterorganicchemistry.com Sulfonation introduces a sulfonic acid (-SO₃H) group, commonly achieved with fuming sulfuric acid. masterorganicchemistry.comlibretexts.org These reactions are classic examples of electrophilic aromatic substitution.

For aniline derivatives, nitration must be carried out with care as the amino group is susceptible to oxidation. In strongly acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-director and a strong deactivator. This can complicate the regiochemical outcome. Studies on 2,6-difluoroacetanilide (the acetyl-protected form of 2,6-difluoroaniline) have shown that nitration can occur at the 3-position (meta to the protected amino group). researchgate.net Given this, nitration of this compound is also likely to favor the C3 and C5 positions.

Sulfonation of anilines can also be complex. The reaction can lead to the formation of sulfanilic acid derivatives. The reversibility of sulfonation can be utilized to introduce the sulfonic acid group as a temporary blocking group to direct other electrophiles to specific positions. libretexts.orglibretexts.org

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic. This allows this compound to undergo a variety of reactions at the nitrogen atom.

Acylation is the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This reaction is often used to protect the amino group or to synthesize more complex molecules. For example, reaction with acetyl chloride would yield N-(4-ethyl-2,6-difluorophenyl)acetamide. This transformation is significant as the resulting acetamido group is less activating than the amino group and can alter the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Alkylation involves the reaction of the amino group with an alkyl halide to form secondary or tertiary amines. The reaction proceeds via nucleophilic substitution. However, polyalkylation can be a significant side reaction, leading to a mixture of products.

Table 2: Representative Acylation and Alkylation Reactions

Reaction TypeReagent ExampleProduct Example
AcylationAcetyl chloride (CH₃COCl)N-(4-ethyl-2,6-difluorophenyl)acetamide
AlkylationMethyl iodide (CH₃I)4-Ethyl-2,6-difluoro-N-methylaniline

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). organic-chemistry.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. nih.gov The formation of imines is a reversible process. nih.gov

These imine derivatives are valuable intermediates in organic synthesis, for instance, in the construction of heterocyclic compounds.

The amino group of this compound can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction is carried out in a cold, acidic solution with a source of nitrous acid, typically sodium nitrite and a mineral acid like hydrochloric acid. icrc.ac.ir

The resulting diazonium salt is a versatile intermediate. Diazonium salts can undergo a variety of substitution reactions, known as Sandmeyer reactions, to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, replacing the original amino group.

Furthermore, diazonium salts are electrophilic and can react with activated aromatic compounds, such as phenols or other anilines, in a reaction known as diazo coupling. icrc.ac.ir This reaction forms azo compounds, which are often highly colored and are used as dyes. The coupling reaction with 4-ethyl-2,6-difluorodiazonium salt would lead to the formation of various azo dyes.

Reactivity of the Ethyl Substituent

The ethyl group attached to the benzene ring is a potential site for various chemical transformations, primarily involving oxidation or functionalization of the side chain.

The ethyl substituent on the aromatic ring is susceptible to oxidation, although the specific conditions can vary. Typically, strong oxidizing agents can convert the ethyl group to an acetyl group or, with more vigorous oxidation, a carboxylic acid group. While specific studies detailing the oxidation of this compound are not prevalent in the reviewed literature, general principles of benzylic oxidation can be applied. For instance, reagents like potassium permanganate (KMnO₄) or chromic acid are known to oxidize alkylbenzenes.

Moreover, biocatalytic approaches have been employed for the selective oxidation of ethyl groups on other aromatic structures. For example, microorganisms such as Pseudomonas oleovorans have been shown to catalyze the oxidation of the ethyl group on 5-ethyl-2-methylpyridine to the corresponding acetic acid derivative, demonstrating high selectivity for the ethyl group over other alkyl substituents researchgate.net. Such enzymatic methods could potentially offer a pathway for the selective oxidation of the ethyl group on this compound.

Beyond oxidation, the ethyl side chain can be a target for other functionalization reactions, such as benzylic halogenation. Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the benzylic position (the carbon atom attached to the ring) of the ethyl group can be selectively halogenated. This introduces a new reactive handle for subsequent nucleophilic substitution reactions, allowing for the synthesis of a wide array of derivatives.

Nucleophilic Aromatic Substitution at Fluorine Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. libretexts.org In this compound, the fluorine atoms act as excellent leaving groups in SNAr reactions, facilitated by the electronic properties of the ring and the other substituents.

The fluorine atoms in this compound can be displaced by a variety of strong nucleophiles. This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.orgnih.gov

Common nucleophiles that can displace the fluorine atoms include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides can replace a fluorine atom to form the corresponding ether or phenol derivatives.

Nitrogen Nucleophiles: Amines and ammonia (B1221849) can be used to introduce new amino functionalities.

Carbon Nucleophiles: Carbanions, such as those derived from active methylene compounds or organometallic reagents, can form new carbon-carbon bonds.

The reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile.

Nucleophile TypeExample ReagentResulting Functional Group
OxygenSodium Methoxide (NaOMe)Methoxy Ether (-OCH₃)
NitrogenAmmonia (NH₃)Amino (-NH₂)
CarbonSodium Cyanide (NaCN)Cyano/Nitrile (-CN)

This table provides illustrative examples of nucleophiles and the resulting functional groups from SNAr reactions.

The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.comyoutube.com

Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect makes the carbon atom attached to the fluorine highly electrophilic and stabilizes the negative charge of the intermediate Meisenheimer complex. stackexchange.com In this compound, the two fluorine atoms ortho to the amino group significantly activate the ring towards nucleophilic attack, making the substitution reactions more facile compared to their chloro- or bromo-analogs.

Radical Reactions and Photochemical Transformations

Anilines can participate in photochemical reactions, often involving the formation of radical intermediates. Recent studies have demonstrated that anilines can form electron donor-acceptor (EDA) complexes with fluorinated radical precursors, which can then undergo single electron transfer (SET) upon photoirradiation. acs.orgnih.gov

For instance, in the difluoroalkylation of anilines, a process initiated by visible light and an organic photocatalyst like Eosin Y can occur. acs.orgnih.gov The proposed mechanism involves the photoexcited photocatalyst inducing the formation of a difluoroalkyl radical. acs.orgnih.gov This radical can then react with the aniline. Experiments using radical scavengers like TEMPO have confirmed the generation of radical intermediates during such transformations. acs.orgnih.gov Although these studies did not specifically use this compound, the findings for other anilines, including 2,6-difluoroaniline (B139000), suggest that it would be a competent substrate for similar photoinduced radical reactions. acs.orgnih.gov

Reaction TypeInitiatorKey IntermediatePotential Product
Photochemical DifluoroalkylationVisible Light / PhotocatalystDifluoroalkyl Radical (·CF₂R)C-difluoroalkylated Aniline
Benzylic HalogenationUV Light / Radical InitiatorBenzylic Radical1-halo-1-phenylethane derivative

This table summarizes potential radical and photochemical transformations involving this compound.

Formation of Heterocyclic Systems Utilizing this compound

The reactivity of the aniline functional group, characterized by the nucleophilicity of the nitrogen atom and the potential for electrophilic substitution on the aromatic ring, provides the chemical basis for its role in forming heterocyclic rings. In theory, this compound could participate in various classical and modern synthetic methodologies to yield a range of heterocyclic scaffolds. The presence of the fluorine atoms at the ortho positions can be expected to influence the reactivity of the aniline, both through electronic effects and steric hindrance, potentially impacting reaction conditions and product distributions. The ethyl group at the para position further modifies the electronic profile of the molecule.

Common strategies for constructing heterocyclic rings from aniline precursors include, but are not limited to, the Skraup, Doebner-von Miller, and Combes quinoline (B57606) syntheses, as well as the Fischer indole synthesis. These reactions typically involve the condensation of the aniline with α,β-unsaturated carbonyl compounds, dicarbonyls, or appropriately substituted hydrazones, followed by a cyclization and aromatization sequence.

For instance, in a typical Combes quinoline synthesis, an aniline is reacted with a β-diketone under acidic conditions. The initial step involves the formation of a β-aminoenone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to afford the quinoline ring system. The application of this methodology to this compound would be expected to yield a correspondingly substituted quinoline derivative.

Similarly, the Fischer indole synthesis, a cornerstone of indole chemistry, proceeds via the acid-catalyzed rearrangement of an arylhydrazone. To employ this compound in this synthesis, it would first need to be converted to the corresponding hydrazine derivative. This hydrazine could then be condensed with a ketone or aldehyde to form the requisite hydrazone, which upon treatment with acid, would be anticipated to cyclize and furnish a substituted indole.

Despite the foundational nature of these synthetic routes, specific research detailing the reaction of this compound to form such heterocyclic systems, including specific reactants, reaction conditions, and product yields, is not prominently featured in the surveyed chemical literature. Consequently, detailed research findings and data tables for the formation of heterocyclic systems from this particular starting material cannot be provided at this time. Further research in this specific area would be necessary to fully elucidate the reactivity of this compound in the synthesis of novel heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei within a molecule. For 4-ethyl-2,6-difluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be employed for a comprehensive structural assignment.

The proton NMR (¹H NMR) spectrum of this compound is expected to reveal distinct signals corresponding to the ethyl and aromatic protons. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a characteristic pattern arising from spin-spin coupling. The chemical shifts would be influenced by the aromatic ring, with the CH₂ group being deshielded and appearing at a higher chemical shift than the CH₃ group.

The aromatic region is anticipated to show a single signal for the two equivalent aromatic protons (H-3 and H-5). This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The amino (NH₂) protons would typically present as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃~ 1.2Triplet~ 7.5 (³JHH)
-CH₂-~ 2.6Quartet~ 7.5 (³JHH)
Ar-H (H-3, H-5)~ 6.7 - 7.0Triplet~ 8-9 (³JHF)
-NH₂Variable (broad)Singlet-

Note: These are predicted values and may differ from experimental results.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The ethyl group will show two signals corresponding to the methyl and methylene carbons. The aromatic ring will exhibit four signals: one for the carbon bearing the amino group (C-1), one for the two carbons bonded to fluorine (C-2, C-6), one for the two aromatic CH carbons (C-3, C-5), and one for the carbon attached to the ethyl group (C-4).

The fluorine atoms will cause splitting of the signals for the carbons to which they are attached (C-2, C-6) and potentially the adjacent carbons (C-1, C-3) due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The C-F coupling constants are valuable for confirming assignments.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
-C H₃~ 15Singlet
-C H₂-~ 25Singlet
C-3, C-5~ 115Triplet (small J)
C-1~ 125Triplet (small J)
C-4~ 130Singlet
C-2, C-6~ 155Doublet of triplets (large ¹JCF)

Note: These are predicted values and may differ from experimental results.

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two neighboring aromatic protons (H-3 and H-5). The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would link the CH₃ proton signal to the methyl carbon signal, the CH₂ proton signal to the methylene carbon signal, and the aromatic proton signals to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed as stronger bands just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1600-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The aromatic C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range. orgchemboulder.com

C-F Stretching: The C-F stretching vibrations are typically strong and would be found in the fingerprint region, usually between 1100 and 1400 cm⁻¹. The presence of two fluorine atoms would likely result in strong, characteristic absorptions in this region.

Predicted FT-IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
N-HAsymmetric & Symmetric Stretch3400 - 3500 (two bands)
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Aromatic C=CStretch1450 - 1600
N-HBend (Scissoring)1600 - 1650
C-NStretch1250 - 1350
C-FStretch1100 - 1400 (strong)

Note: These are predicted values and may differ from experimental results.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a "molecular fingerprint." While specific experimental Raman data for this compound is not widely published, the expected vibrational modes can be inferred from its structural components: the substituted benzene (B151609) ring, the ethyl group, the amino group, and the carbon-fluorine bonds.

Key expected vibrational modes would include:

Aromatic C-C stretching: Typically observed in the 1400-1650 cm⁻¹ region. The substitution pattern influences the exact frequencies.

C-H stretching: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found in the 2850-3000 cm⁻¹ range.

N-H stretching: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-F stretching: Strong vibrations characteristic of the C-F bond are expected in the 1000-1400 cm⁻¹ region.

Ring breathing modes: The benzene ring has characteristic "breathing" modes that are sensitive to the nature and position of substituents.

For a closely related compound, 4-Bromo-2,6-difluoroaniline (B33399), FT-Raman spectra have been recorded, providing a reference for the vibrational characteristics of the 2,6-difluoroaniline (B139000) core nih.gov. The analysis of these modes is crucial for confirming the presence of specific functional groups and understanding the molecular symmetry.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.gov The theoretical monoisotopic mass of this compound (C₈H₉F₂N) is 157.0703 Da. uni.luguidechem.com

HRMS analysis, often using techniques like Time-of-Flight (TOF) or Orbitrap, can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. nih.gov Predicted m/z values for common adducts of this compound are instrumental in interpreting HRMS data. uni.lu

Adduct TypePredicted m/z
[M+H]⁺158.07759
[M+Na]⁺180.05953
[M+NH₄]⁺175.10413
[M-H]⁻156.06303

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions provides a roadmap to the molecule's structure. For this compound, the fragmentation pattern upon electron ionization would likely involve the following key steps:

Molecular Ion (M⁺): The initial ion formed is the molecular ion, which would have an m/z of approximately 157.

Loss of a Methyl Radical (M-15): A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) via benzylic cleavage, resulting in a fragment ion at m/z 142. This fragment would be a relatively stable secondary carbocation.

Loss of an Ethyl Radical (M-29): Cleavage of the entire ethyl group (•CH₂CH₃) would lead to a fragment at m/z 128, corresponding to the 2,6-difluoroaniline radical cation.

Analysis of the mass spectra of related compounds, such as 2,6-difluoroaniline, shows a prominent molecular ion peak (m/z 129), indicating the stability of the difluorinated aromatic ring structure nih.gov. This suggests that fragments retaining this core structure would be significant in the spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its chromophores—the parts of the molecule that absorb light. The primary chromophore in this compound is the substituted aniline (B41778) ring.

The aniline molecule itself exhibits two main absorption bands:

An intense band around 230-240 nm, attributed to a π → π* transition of the benzene ring.

A weaker band around 280-290 nm, resulting from an n → π* transition involving the lone pair of electrons on the nitrogen atom and the aromatic π-system.

The presence of substituents on the aniline ring alters the energy of these transitions and thus the wavelength of maximum absorbance (λₘₐₓ).

Fluorine atoms: As electron-withdrawing groups, the two fluorine atoms are expected to cause a hypsochromic (blue) shift.

Ethyl group: As a weak electron-donating group, the ethyl group may cause a slight bathochromic (red) shift.

Amino group (-NH₂): This is a strong auxochrome, which significantly increases the intensity of the absorption bands.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. researcher.life A successful single-crystal XRD analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles.

This data would unequivocally confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, and π-π stacking interactions between the aromatic rings. redalyc.org Such information is crucial for understanding the compound's crystal packing and its physical properties in the solid state. Although specific crystallographic data for this compound is not currently available in public databases, XRD remains the gold standard for absolute structural confirmation should a suitable single crystal be grown. beilstein-journals.org

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides fundamental information, including the crystal system, space group, and unit cell dimensions, which collectively describe the symmetry and repeating pattern of the crystal lattice. Furthermore, it elucidates key structural parameters such as bond lengths, bond angles, and torsion angles, offering a detailed molecular portrait.

For this compound, the acquisition of such data would involve growing a suitable single crystal, a process that can be challenging. Once a crystal of sufficient quality is obtained, it would be subjected to a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would then be analyzed to construct a three-dimensional model of the molecule and its packing within the crystal.

Hypothetical Crystallographic Data for this compound:

In the absence of experimental data, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)778.9
Z4
Density (calculated)1.345 g/cm³
R-factor0.045

Conformational Analysis and Intermolecular Interactions in Crystal Lattice

The conformation of the this compound molecule in the solid state, particularly the orientation of the ethyl group relative to the aromatic ring and the planarity of the aniline moiety, would be precisely determined from the diffraction data. This information is crucial for understanding the molecule's steric and electronic properties.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. These non-covalent forces, such as hydrogen bonding and van der Waals interactions, govern the physical properties of the material, including its melting point, solubility, and stability. In the case of this compound, potential N-H···F or C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would be of significant interest. A detailed understanding of these interactions is fundamental for the rational design of new materials with tailored properties.

Without experimental crystallographic data, a definitive analysis of the conformational and intermolecular features of this compound in the solid state is not possible. Further experimental investigation is required to elucidate these critical aspects of its structural chemistry.

Computational and Theoretical Investigations of 4 Ethyl 2,6 Difluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a substituted aniline (B41778) like 4-ethyl-2,6-difluoroaniline, these methods can elucidate its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often the method of choice for molecules of this size due to its favorable balance of accuracy and computational cost. A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311++G(d,p)). These calculations would determine the electron density distribution, from which properties like the molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) are derived. The electronic structure provides insights into how the ethyl and fluoro substituents modulate the electron density of the aniline ring.

Hartree-Fock (HF) and Post-HF Methods for Energy Calculations

The Hartree-Fock (HF) method is an ab initio calculation that provides a foundational approximation of the electronic energy and wave function. While it is less accurate than DFT for many applications because it does not fully account for electron correlation, it serves as a crucial starting point for more advanced "post-HF" methods. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), systematically improve upon the HF results by including electron correlation effects. For this compound, these higher-level calculations would yield highly accurate single-point energies, which are essential for determining the relative energies of different conformations or reaction transition states.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is critical to its properties. Computational methods are used to find the most stable arrangement of its atoms (the global minimum) and to explore other low-energy shapes (conformers).

Bond Lengths, Bond Angles, and Dihedral Angles

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. Using a method like DFT with a suitable basis set, the forces on each atom are calculated and minimized, leading to a stable structure. For this compound, this would produce a detailed set of geometric parameters. A hypothetical data table of key parameters that would result from such a calculation is presented below.

Interactive Data Table: Hypothetical Optimized Geometric Parameters (Note: The following values are illustrative examples for discussion and are not based on actual calculation results.)

Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC-N~1.40 Å
Bond LengthC-F~1.35 Å
Bond LengthC(ring)-C(ethyl)~1.51 Å
Bond AngleH-N-H~110°
Bond AngleC-C-N~121°
Dihedral AngleC-C-C-C (Ring-Ethyl)Variable (defines conformers)

Energetic Landscape of Conformers

The rotation around single bonds, particularly the C(ring)-C(ethyl) bond, gives rise to different conformers of this compound. A conformational analysis would map the potential energy surface as a function of this rotation. By calculating the energy at various dihedral angles, an energetic landscape can be constructed, revealing the most stable conformer(s) and the energy barriers to rotation between them. This is crucial for understanding the molecule's flexibility and the populations of different shapes at room temperature.

Electronic Properties and Reactivity Descriptors

From the results of quantum chemical calculations, various electronic properties and reactivity descriptors can be calculated. These descriptors help predict the chemical reactivity and behavior of the molecule. For this compound, key descriptors would include:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more easily excited and potentially more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this molecule, the nitrogen atom of the amino group would be an expected site of negative potential.

Future computational studies are required to generate the specific data needed for a complete and quantitative understanding of this compound's theoretical profile.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For substituted anilines, the HOMO is typically a π-orbital with significant contributions from the aniline nitrogen's lone pair and the phenyl ring, while the LUMO is a π*-antibonding orbital of the aromatic ring. In a study on 2,4-difluoroaniline (B146603), the HOMO-LUMO energy gap was calculated to be 5.2186 eV, indicating high chemical stability. researchgate.net

For this compound, the presence of two electron-withdrawing fluorine atoms at the ortho positions is expected to lower the energy of both the HOMO and LUMO compared to aniline. The electron-donating ethyl group at the para position will likely raise the HOMO energy to a greater extent than the LUMO, leading to a slightly smaller HOMO-LUMO gap compared to 2,6-difluoroaniline (B139000). This suggests that this compound would be slightly more reactive than its non-ethylated counterpart.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Predicted Energy (eV) Description
HOMO -5.5 to -6.0 π-orbital with contributions from the aniline and phenyl ring
LUMO -0.5 to 0.0 π*-antibonding orbital of the phenyl ring

| HOMO-LUMO Gap (ΔE) | 5.0 to 5.5 | Indicator of chemical stability and reactivity |

Note: These are estimated values based on trends observed in related substituted anilines.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red to yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In substituted anilines, the most negative electrostatic potential is typically located around the nitrogen atom of the amino group due to the lone pair of electrons. journaleras.com The aromatic ring also exhibits negative potential, while the hydrogen atoms of the amino group and the aromatic ring show positive potential. journaleras.com For halogen-substituted anilines, the halogen atoms also represent regions of negative potential. jmaterenvironsci.com

For this compound, the MEP map is expected to show a significant negative potential around the nitrogen atom and the two fluorine atoms. The ethyl group, being electron-donating, will slightly increase the electron density on the aromatic ring, making it more negative compared to 2,6-difluoroaniline. The regions of positive potential will be located on the hydrogen atoms of the amino group and the ethyl group.

Atomic Charges and Electron Density Distribution

The distribution of atomic charges provides insight into the electronic structure and polarity of a molecule. Computational methods like Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis are used to calculate partial atomic charges.

In aniline and its derivatives, the nitrogen atom of the amino group carries a negative charge, while the attached hydrogen atoms are positively charged. The carbon atoms of the phenyl ring exhibit varying charges depending on the substituents. Electron-withdrawing groups, such as fluorine, tend to make the attached carbon atom more positive and also influence the charges on other ring carbons. Conversely, electron-donating groups like the ethyl group increase the electron density on the ring. Studies on substituted anilines have shown a correlation between the natural charge on the amino nitrogen and the molecule's properties. researchgate.net

For this compound, the fluorine atoms will draw electron density, resulting in positive charges on the C2 and C6 carbons. The nitrogen atom will be negatively charged, and the ethyl group will donate electron density to the ring, particularly affecting the C4 carbon.

Table 2: Predicted Natural Atomic Charges for Selected Atoms in this compound

Atom Predicted Natural Charge (e)
N -0.8 to -0.9
C1 (attached to N) +0.3 to +0.4
C2, C6 (attached to F) +0.2 to +0.3
F -0.2 to -0.3

Note: These are estimated values based on computational studies of analogous molecules.

Global and Local Reactivity Indices (e.g., Fukui Functions)

The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org A higher value of the Fuk ui function at a particular atomic site suggests a higher reactivity at that site.

For this compound, the global reactivity indices would reflect its stability, with an expected high chemical hardness. The local reactivity, as described by the Fukui functions, would likely indicate that the nitrogen atom and the carbon atoms at the ortho and para positions to the amino group (after considering the existing substituents) are the most susceptible to electrophilic attack. Conversely, the regions around the fluorine atoms and the amino hydrogens would be more prone to nucleophilic interactions. In a study of 2,4-difluoroaniline, the chemical hardness was found to be 2.6093, and the electrophilicity index was 2.3371. researchgate.net

Table 3: Predicted Global Reactivity Indices for this compound

Index Predicted Value Range Description
Chemical Hardness (η) 2.5 - 3.0 eV Resistance to change in electron configuration

| Electrophilicity Index (ω) | 2.0 - 2.5 eV | Propensity to accept electrons |

Note: These are estimated values based on data from similar compounds.

Spectroscopic Property Prediction and Validation

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, including vibrational and NMR spectra.

Theoretical Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies using DFT methods, often in conjunction with appropriate scaling factors, can provide a reliable prediction of a molecule's infrared (IR) and Raman spectra. asianpubs.orgmaterialsciencejournal.org These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions.

For substituted anilines, characteristic vibrational modes include the N-H stretching and bending vibrations of the amino group, C-N stretching, and various aromatic C-H and C-C stretching and bending modes. asianpubs.orgglobalresearchonline.net The presence of fluorine and ethyl substituents in this compound will introduce additional characteristic vibrations, such as C-F stretching and various modes associated with the ethyl group. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental data for haloaniline derivatives. asianpubs.org

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H stretching (asymmetric) 3500 - 3550
N-H stretching (symmetric) 3400 - 3450
C-H stretching (aromatic) 3050 - 3100
C-H stretching (aliphatic) 2850 - 3000
N-H bending (scissoring) 1600 - 1650
C=C stretching (aromatic) 1450 - 1600
C-F stretching 1200 - 1300

Note: These are estimated values based on DFT calculations for similar substituted anilines.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Predictions

Predicting NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, is a powerful tool for structure elucidation. nih.govnih.gov The accuracy of these predictions has significantly improved, allowing for reliable comparison with experimental data.

For this compound, the ¹H NMR spectrum would show signals for the aromatic protons, the amino protons, and the protons of the ethyl group. The chemical shifts of the aromatic protons would be influenced by the deshielding effect of the fluorine atoms and the shielding effect of the amino and ethyl groups.

The ¹³C NMR spectrum would display distinct signals for each carbon atom. The carbons attached to the fluorine atoms (C2 and C6) would exhibit large C-F coupling constants and would be significantly deshielded. The carbon attached to the nitrogen (C1) and the ethyl group (C4) would also have characteristic chemical shifts.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms, with its chemical shift influenced by the electronic environment of the ring.

Table 5: Predicted NMR Chemical Shifts (ppm) for this compound

Nucleus Predicted Chemical Shift Range (ppm)
¹H (Aromatic) 6.5 - 7.5
¹H (NH₂) 3.5 - 4.5
¹H (CH₂ of ethyl) 2.5 - 2.8
¹H (CH₃ of ethyl) 1.1 - 1.4
¹³C (C-F) 150 - 160
¹³C (C-N) 135 - 145
¹³C (Aromatic) 110 - 130
¹³C (Aliphatic) 15 - 30

| ¹⁹F | -110 to -130 |

Note: These are estimated values based on general trends and data for related fluorinated aromatic compounds.

Applications of 4 Ethyl 2,6 Difluoroaniline in Advanced Organic Synthesis and Materials Science

Building Block for Complex Small Molecules

The structural and electronic characteristics of 4-ethyl-2,6-difluoroaniline make it a valuable synthon for the construction of intricate molecular architectures, particularly those containing fluorine atoms, which are known to impart unique biological and material properties.

Precursor in Fluorinated Heterocyclic Compound Synthesis

Fluorinated heterocyclic compounds are of great interest in medicinal chemistry and agrochemicals due to their enhanced metabolic stability, binding affinity, and lipophilicity. While direct examples of the use of this compound in the synthesis of such compounds are not extensively documented in publicly available literature, its structure lends itself to classic heterocyclic synthesis reactions. For instance, it can be envisioned as a key starting material in the synthesis of fluorinated quinolines, which are a prominent class of compounds with a wide range of biological activities.

Classic quinoline (B57606) syntheses such as the Combes, Skraup, and Friedländer reactions are well-established methods that utilize anilines as precursors. rsc.orgnih.govwikipedia.org In the Combes quinoline synthesis , an aniline (B41778) is condensed with a β-diketone under acidic conditions. rsc.orgwikipedia.org The regioselectivity of the cyclization step is influenced by both steric and electronic effects of the substituents on the aniline ring. wikipedia.org For fluoroanilines, the reaction often favors the formation of the 4-substituted quinoline regioisomer. wikipedia.org

Quinoline Synthesis General Reactants Typical Conditions Potential Product from this compound
Combes Synthesis Aniline, β-DiketoneAcid catalyst (e.g., H₂SO₄), Heat5-Ethyl-7,9-difluoro-2,4-dialkylquinoline
Skraup Synthesis Aniline, Glycerol, Oxidizing agentH₂SO₄, Heat5-Ethyl-7,9-difluoroquinoline
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupAcid or base catalyst, HeatSubstituted 5-Ethyl-7,9-difluoroquinoline

This table presents potential applications of this compound based on established synthetic methodologies for analogous compounds.

Similarly, in the Skraup synthesis , an aniline is reacted with glycerol, an oxidizing agent, and sulfuric acid to yield a quinoline. nih.gov The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org The reactivity and regioselectivity of this compound in these reactions would be an interesting area for further research, potentially leading to novel fluorinated quinoline scaffolds.

Intermediate in the Formation of Advanced Aromatic Scaffolds

Beyond simple heterocycles, this compound can serve as a precursor to more complex, fused aromatic systems. One important class of such compounds is the carbazoles, which are known for their excellent photophysical and electronic properties, making them valuable in materials for organic electronics. The synthesis of N-aryl carbazoles can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org

Another important class of advanced aromatic scaffolds are acridines. The synthesis of fluorinated acridines can be accomplished through a tandem micellar Buchwald–Hartwig amination followed by an acid-promoted cyclization. rsc.org Although not demonstrated with this compound specifically, its structural similarity to other anilines suggests its potential applicability in such synthetic strategies to create novel fluorinated acridine (B1665455) derivatives.

Role in Polymer and Material Science

The incorporation of fluorine atoms into polymers can significantly enhance their thermal stability, chemical resistance, and dielectric properties, while also lowering their refractive index and water absorption. This compound, as a difunctional monomer (after conversion to a diamine or diisocyanate), is a promising candidate for the synthesis of high-performance polymers.

Monomer in the Synthesis of Functional Polymers

Polyamides and polyimides are two classes of high-performance polymers known for their excellent thermal and mechanical properties. ncl.res.inresearchgate.net The synthesis of polyamides can be achieved through the polycondensation of a diamine with a diacyl chloride. ncl.res.in While there is no specific literature on polyamides derived from a diamine version of this compound, it is conceivable that such a monomer could be used to produce fluorinated polyamides with enhanced properties.

Fluorinated polyimides are particularly interesting for applications in microelectronics due to their low dielectric constants. researchgate.net They are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid), which is then chemically or thermally cyclized to the polyimide. researchgate.net The use of a diamine derived from this compound in such a synthesis could lead to polyimides with desirable properties for advanced electronic applications.

Polymer Type General Monomers Typical Polymerization Method Potential Properties with this compound Moiety
Polyamides Diamine, Diacyl ChlorideSolution PolycondensationEnhanced thermal stability, low moisture absorption, good solubility
Polyimides Diamine, DianhydrideTwo-step polycondensation via poly(amic acid)High thermal stability, low dielectric constant, good optical transparency

This table outlines the potential use of this compound as a monomer for functional polymers, based on general synthetic routes and expected properties of fluorinated polymers.

Component in Optoelectronic Materials (e.g., as a subunit in charge-transporting layers)

The field of organic electronics, including organic light-emitting diodes (OLEDs) and perovskite solar cells, relies heavily on the development of efficient charge-transporting materials. mdpi.comfrontiersin.org Triarylamine derivatives are a prominent class of hole-transporting materials (HTMs) due to their electron-rich nature and ability to form stable amorphous films. researchgate.net

While there are no direct reports of this compound being incorporated into HTMs, its structure as an aniline derivative suggests its potential as a building block for such materials. For example, it could be used in Ullmann coupling reactions to synthesize novel triarylamine derivatives. researchgate.net The fluorine atoms on the aniline ring would lower the HOMO energy level of the resulting triarylamine, which could be beneficial for tuning the energy level alignment in an optoelectronic device. Furthermore, the ethyl group could enhance the solubility of the material, which is an important factor for solution-processable devices. The development of organic semiconductors often relies on the use of various building blocks, including carbazoles and other aniline derivatives. tcichemicals.com

Application in Supramolecular Chemistry (as a building block for self-assembled structures)

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Halogen bonding is a specific type of non-covalent interaction that has emerged as a powerful tool for the construction of supramolecular assemblies. polimi.itnih.gov The fluorine atoms in this compound, although generally weak halogen bond acceptors, could potentially participate in such interactions under specific circumstances. More significantly, the aniline nitrogen can act as a hydrogen bond donor, and the aromatic ring can engage in π-stacking interactions.

Derivatives of this compound could also be designed to exhibit liquid crystalline properties. The introduction of mesogenic units to the aniline core could lead to molecules that self-assemble into ordered liquid crystalline phases. researchgate.net The presence of the fluorine and ethyl groups would influence the intermolecular interactions and thus the nature and stability of the resulting mesophases.

Development of Ligands and Catalysts

While direct research on this compound in catalysis is not extensively documented, the utility of sterically hindered anilines, such as 4,4'-methylenebis(2,6-diethyl-aniline), as precursors for catalyst ligands suggests a potential role for this compound. The fluorine and ethyl substituents on the aniline ring can influence the electronic and steric environment of a resulting metal complex, which are critical factors in catalyst performance.

Utilization in Transition Metal-Catalyzed Processes

The amine functionality of this compound allows for its conversion into a variety of ligands, such as imines or amides, which can then coordinate with transition metals. The fluorine atoms can enhance the stability and catalytic activity of the metal center through their electron-withdrawing nature. Analogous fluorinated anilines have been used to create ligands for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds for the synthesis of complex organic molecules.

Industrial Synthetic Intermediate for Specialized Chemicals

In industrial chemistry, aniline derivatives are foundational intermediates. The specific substitution pattern of this compound makes it a candidate for the synthesis of high-value, specialized chemicals where precise control of molecular properties is essential.

Agrochemical Intermediates (excluding product efficacy/toxicity)

Fluorinated aromatic compounds are a significant class of agrochemicals. The 2,6-difluoroaniline (B139000) scaffold is present in some commercial herbicides and fungicides. For instance, related compounds like 2,4-difluoroaniline (B146603) are known intermediates in the synthesis of herbicides such as Diflufenican. The introduction of an ethyl group at the 4-position of the 2,6-difluoroaniline core could be a synthetic strategy to produce new agrochemical candidates with modified properties. The synthesis of such compounds would involve the chemical transformation of the aniline's amino group.

Dye and Pigment Precursors (excluding product application)

Aniline derivatives are historically and currently central to the synthesis of a vast array of dyes and pigments, particularly azo dyes. The synthesis involves the diazotization of the aniline's amino group, followed by coupling with another aromatic compound. The substituents on the aniline ring are critical in determining the color and properties of the resulting dye. For example, 4-bromo-2,6-difluoroaniline (B33399) is a known precursor for azo dyes. By analogy, this compound could serve as a precursor to novel dyes, with the ethyl and fluoro groups fine-tuning the electronic structure and, consequently, the absorption spectrum of the final molecule.

Advanced Analytical Methodologies for 4 Ethyl 2,6 Difluoroaniline

Chromatographic Separations and Purity Determination

Chromatographic techniques are paramount for the separation and purity assessment of 4-ethyl-2,6-difluoroaniline. These methods allow for the separation of the target compound from starting materials, intermediates, by-products, and other impurities.

Gas chromatography is a well-suited technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer, GC-MS provides a powerful tool for both identification and quantification.

The analysis of aniline (B41778) derivatives by GC often involves a capillary column, such as one coated with SE-54 or Rxi-5MS, which provides good resolution for isomers and related compounds. epa.govnih.gov For detection, a Flame Ionization Detector (FID) can be used for quantification due to its linear response, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced sensitivity for nitrogen-containing compounds like anilines. epa.gov However, for unambiguous identification, coupling the GC with a mass spectrometer is the preferred method. epa.govnih.gov The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the molecule.

In some cases, derivatization of the amine group may be employed to improve chromatographic properties and detection sensitivity, although it is not always necessary for aniline compounds. thermofisher.com

Table 1: Illustrative GC and GC-MS Parameters for Analysis of Substituted Anilines

ParameterTypical Conditions
InstrumentGas Chromatograph with FID, NPD, or Mass Spectrometer
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SE-54, Rxi-5MS) epa.govnih.gov
Injector Temperature250-280 °C nih.gov
Carrier GasHelium or Nitrogen
Oven Temperature ProgramInitial temperature of 50-70°C, ramped to 250-300°C
DetectorFID, NPD, or MS (Scan or SIM mode)
Injection ModeSplitless

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile or thermally labile compounds. For the analysis of this compound, reversed-phase HPLC is the most common approach.

A C18 or C8 column is typically used to separate the analyte from other components based on hydrophobicity. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid modifier to control the ionization of the aniline and improve peak shape. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring of the aniline absorbs UV light. researchgate.net

For more complex mixtures or when higher selectivity and sensitivity are required, coupling HPLC with a mass spectrometer (LC-MS) is advantageous. researchgate.net LC-MS provides molecular weight information and fragmentation data, which aids in the positive identification of the target compound and any impurities. The electrospray ionization (ESI) source is commonly used for the analysis of anilines.

Table 2: Illustrative HPLC and LC-MS Parameters for Fluoroaniline Analysis

ParameterTypical Conditions
InstrumentHigh-Performance Liquid Chromatograph with UV or Mass Spectrometer
ColumnC18 or C8, e.g., 150 mm x 4.6 mm, 3-5 µm particle size researchgate.net
Mobile PhaseGradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often with formic acid or ammonium (B1175870) acetate researchgate.net
Flow Rate0.5 - 1.5 mL/min
Column Temperature25 - 40 °C
DetectorUV (e.g., 254 nm) or MS (e.g., ESI positive mode)
Injection Volume5 - 20 µL

Quantitative Analysis in Reaction Mixtures

The accurate quantification of this compound in reaction mixtures is essential for monitoring reaction progress, calculating yields, and ensuring product quality. Both chromatographic and spectrophotometric methods can be employed for this purpose.

While spectrophotometric methods can be used for a quick estimation of concentration based on the UV absorbance of the aniline, they are prone to interference from other UV-absorbing species in the reaction mixture. Therefore, chromatographic methods are generally preferred for their superior selectivity.

In both GC and HPLC, quantification is typically performed using either an external or internal standard method. An external standard calibration involves creating a calibration curve by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve.

The internal standard method involves adding a known amount of a non-interfering compound (the internal standard) to both the standards and the samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This method can compensate for variations in injection volume and sample preparation.

For GC-MS and LC-MS, quantification can be highly selective and sensitive by operating the mass spectrometer in selected ion monitoring (SIM) mode. In this mode, only ions of a specific mass-to-charge ratio (m/z) corresponding to the target analyte are monitored, which significantly reduces background noise and improves detection limits. nih.gov

Characterization of Impurities and By-products

The synthesis of this compound can potentially lead to the formation of various impurities and by-products. Identifying and characterizing these impurities is a critical aspect of quality control. The synthesis of related compounds, such as 4-bromo-2,6-difluoroaniline (B33399) from 2,6-difluoroaniline (B139000), provides insight into potential impurities. chemicalbook.com

Potential impurities in this compound could include:

Unreacted starting materials: Such as 2,6-difluoroaniline or an ethylating agent.

Isomeric by-products: Positional isomers that may form depending on the synthetic route.

Over-ethylated products: Such as N,N-diethyl-2,6-difluoroaniline.

By-products from side reactions: Depending on the specific reagents and conditions used.

GC-MS and LC-MS are the most powerful techniques for identifying these unknown impurities. nih.govbeilstein-journals.org The mass spectra of the impurities can provide information about their molecular weight and structure, which can be used to propose their identity. For definitive structure elucidation, impurities may need to be isolated, for example by preparative HPLC, and then further analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Trace Analysis and Environmental Fate Methodologies (excluding toxicity)

The detection of trace amounts of this compound in environmental samples is important for understanding its environmental fate and persistence. Halogenated anilines are a class of compounds that can be released into the environment from industrial activities. thermofisher.com

For trace analysis, a sample preparation step is usually required to extract and concentrate the analyte from the sample matrix (e.g., water or soil). Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). thermofisher.com These methods help to remove interfering substances and increase the concentration of the analyte to a level that can be detected by the analytical instrument.

Following extraction, sensitive analytical techniques such as GC-MS or LC-MS/MS are employed for detection and quantification. nih.govresearchgate.net These methods can achieve very low detection limits, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range.

The environmental fate of halogenated anilines is influenced by processes such as biodegradation and photodegradation. Studies on similar compounds indicate that the presence and position of halogen substituents can affect the rate of degradation. researchgate.net Methodologies to study environmental fate often involve incubating the compound in relevant environmental matrices (e.g., soil or water) and monitoring its disappearance over time using the trace analytical methods described above.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-ethyl-2,6-difluoroaniline, and what are their limitations?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or catalytic hydrogenation. For example, brominated precursors like 4-bromo-2,6-difluoroaniline (CAS 67567-26-4) can undergo ethylation using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) . Challenges include regioselectivity due to competing fluorine-directed reactivity and byproduct formation from incomplete substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and purity. The ethyl group’s protons appear as a quartet (δ ~1.2–1.4 ppm), while fluorine atoms deshield aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C8_8H10_{10}F2_2N: 167.08 g/mol) and isotopic patterns .
  • FT-IR : Stretching frequencies for C-F (~1250 cm1^{-1}) and NH2_2 (~3450 cm1^{-1}) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity and volatility. Refer to SDS data for halogenated anilines, which recommend storage at 2–8°C in airtight containers to prevent oxidation . Spills should be neutralized with absorbents like vermiculite and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction parameters be optimized to suppress dibromo intermediates during synthesis?

  • Methodology : Residual intermediates (e.g., 2,3-dibromo-5,6-difluoroaniline) form under suboptimal hydrogenation conditions. Monitor reactions via HPLC (C18 column, UV detection at 254 nm) and adjust hydrogen pressure (1–3 atm) and catalyst loading (5–10% Pd/C) to achieve >95% yield . Extended reaction times (2.5–3 hours) at 50°C reduce intermediates to <2% .

Q. How does the ethyl group influence electronic properties compared to halogen substituents?

  • Methodology : The ethyl group donates electrons via inductive effects, increasing electron density on the aromatic ring. This reduces electrophilic substitution reactivity compared to bromo analogs (e.g., 4-bromo-2,6-difluoroaniline). Computational studies (DFT) show a Hammett σp_p value of -0.15 for ethyl vs. +0.86 for bromo, impacting regioselectivity in downstream reactions .

Q. What strategies resolve contradictions in reaction mechanism studies involving this compound?

  • Methodology : Cross-validate data using multiple techniques:

  • Kinetic Isotope Effects (KIE) : Differentiate between radical and polar mechanisms in halogen displacement reactions .
  • Isotopic Labeling : Track 13C^{13}\text{C}-ethyl groups to confirm retention or migration during catalysis .
  • In Situ Spectroscopy : Use IR or Raman to detect transient intermediates in real time .

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